(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid
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Overview
Description
The compound (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid is a synthetic organic molecule characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: The starting material, often a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the introduction of the prop-2-enoic acid group through a coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine functionality, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic reagents like trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophiles for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its Boc-protected amine functionality allows for selective reactions without interference from the amine group.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a valuable building block in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal research, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. The Boc group can be removed to reveal the active amine, which can interact with biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for the development of new drugs.
Mechanism of Action
The mechanism of action of compounds derived from (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid depends on the specific derivative and its target. Generally, the Boc group is removed to expose the active amine, which can then interact with molecular targets such as enzymes or receptors. The interaction may involve inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid: Unique due to its combination of a Boc-protected amine and a prop-2-enoic acid moiety.
(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}propanoic acid: Similar structure but with a propanoic acid group instead of prop-2-enoic acid.
(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}acrylic acid: Similar structure but with an acrylic acid group.
Uniqueness
The presence of the prop-2-enoic acid moiety in (2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic acid provides unique reactivity, allowing for additional functionalization and potential biological activity. The Boc group offers protection during synthetic steps, which can be selectively removed to reveal the reactive amine.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)/b7-6+ |
InChI Key |
OWDISXJXJDHILH-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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